

A Technical Guide to the Physical Properties of Methyl 4,4-dimethoxybutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4,4-dimethoxybutanoate

Cat. No.: B135748

[Get Quote](#)

This document provides a comprehensive overview of the key physical and chemical properties of **Methyl 4,4-dimethoxybutanoate**. The data is compiled from established chemical literature and supplier specifications, presented in a format intended for technical and research applications.

Chemical Identity and Structure

Methyl 4,4-dimethoxybutanoate, also known as Methyl 4,4-dimethoxybutyrate, is an organic compound that features both an ester and an acetal functional group.

- IUPAC Name: **Methyl 4,4-dimethoxybutanoate**
- Molecular Formula: C₇H₁₄O₄
- Molecular Weight: 162.18 g/mol
- CAS Number: 4220-66-0
- SMILES: COC(CCC(=O)OC)OC
- InChI Key: MMRXJPOAPCEDLP-UHFFFAOYSA-N

Tabulated Physical Properties

The quantitative physical properties of **Methyl 4,4-dimethoxybutanoate** are summarized in the table below for quick reference.

Property	Value	Conditions
Boiling Point	40-50 °C	at 0.2 mmHg
Density	1.05 g/mL	at 25 °C
Refractive Index	1.417	n ₂₀ /D (at 20°C for the D-line of sodium)
Flash Point	85 °C (185.0 °F)	Closed Cup
Appearance	Liquid	Standard Temperature and Pressure
Assay (Purity)	97%	

Experimental Protocols for Property Determination

While the specific literature detailing the initial characterization of this compound is not readily available, the physical properties listed are determined by standard, well-established laboratory protocols. For a professional in a research or drug development setting, these methods are foundational.

3.1. Determination of Boiling Point (Vacuum Distillation)

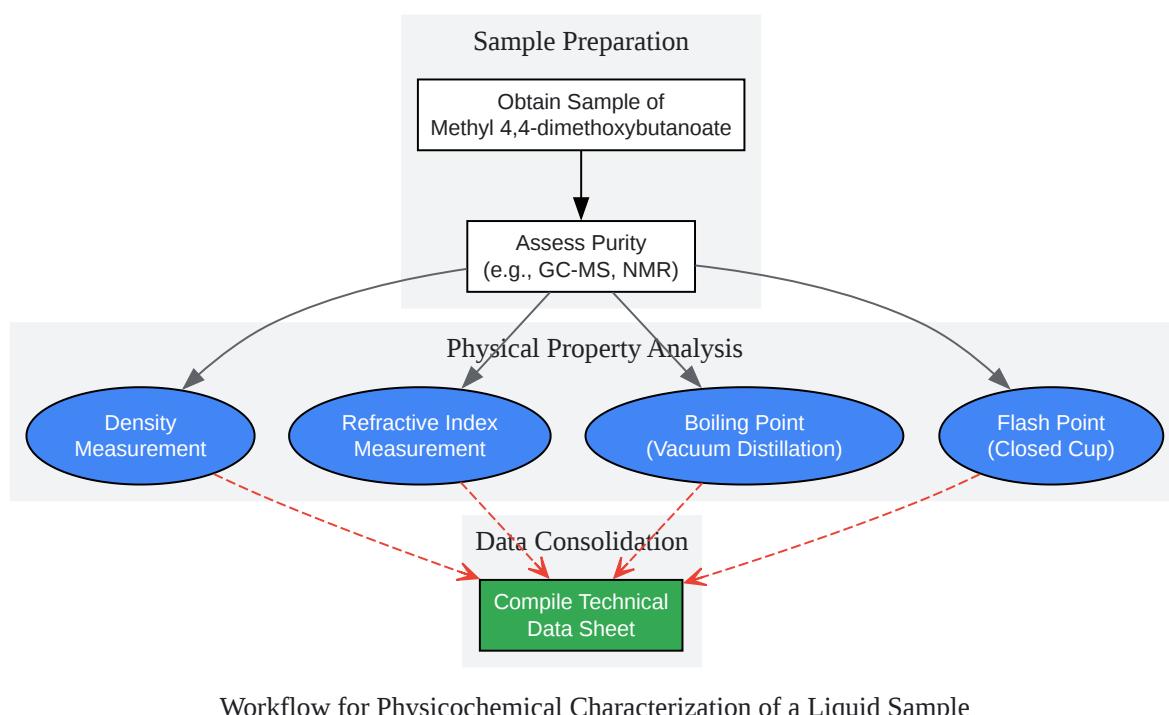
Given the high boiling point of the substance at atmospheric pressure, which can lead to decomposition, vacuum distillation is the method of choice.

- Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum pump, the boiling point is significantly lowered.
- Methodology:
 - A sample of **Methyl 4,4-dimethoxybutanoate** is placed in a distillation flask (e.g., a Kugelrohr or a short-path distillation apparatus).

- The apparatus is connected to a vacuum pump, and the system pressure is lowered to a stable value (e.g., 0.2 mmHg), measured with a manometer.
- The flask is gently heated (e.g., using an oil bath) with continuous stirring.
- The temperature of the vapor is measured with a thermometer placed at the vapor outlet. The boiling point is recorded as the temperature range at which the liquid actively boils and distillate is collected.

3.2. Determination of Density

- Principle: Density is the mass of a substance per unit volume ($\rho = m/V$).
- Methodology (using a pycnometer):
 - The empty pycnometer (a flask with a precise, known volume) is weighed.
 - The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and brought to a constant temperature (25 °C) in a water bath.
 - The exterior of the pycnometer is carefully dried, and it is weighed again.
 - The mass of the liquid is determined by subtraction.
 - Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.


3.3. Determination of Refractive Index

- Principle: The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
- Methodology (using an Abbe Refractometer):
 - The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).
 - A few drops of **Methyl 4,4-dimethoxybutanoate** are placed on the lower prism.

- The prisms are closed, and the instrument's light source is activated. The temperature is maintained at 20 °C using a circulating water bath.
- The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
- The refractive index value (n₂₀/D) is read directly from the instrument's scale.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the physicochemical characterization of a liquid chemical sample such as **Methyl 4,4-dimethoxybutanoate**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the characterization of a liquid chemical's physical properties.

- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Methyl 4,4-dimethoxybutanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135748#what-are-the-physical-properties-of-methyl-4-4-dimethoxybutanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com